2-methylquinoxalin-6-amine

Organic Synthesis Medicinal Chemistry Intermediate Heterocyclic Chemistry

2-Methylquinoxalin-6-amine (CAS 4188-17-4) is a heterocyclic aromatic amine with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol. The compound consists of a quinoxaline core (benzene ring fused to a pyrazine ring) with a methyl substituent at the 2-position and a primary amino group at the 6-position.

Molecular Formula C9H9N3
Molecular Weight 159.2
CAS No. 4188-17-4
Cat. No. B6236661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoxalin-6-amine
CAS4188-17-4
Molecular FormulaC9H9N3
Molecular Weight159.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinoxalin-6-amine (CAS 4188-17-4) - Chemical Profile and Research Utility


2-Methylquinoxalin-6-amine (CAS 4188-17-4) is a heterocyclic aromatic amine with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . The compound consists of a quinoxaline core (benzene ring fused to a pyrazine ring) with a methyl substituent at the 2-position and a primary amino group at the 6-position [1]. This specific substitution pattern defines its reactivity profile as a synthetic intermediate. The compound is cataloged under identifiers including CHEMBL3353659, DB284323, and MDL MFCD15144385, with PubChemLite reporting association with 98 patents [2].

Primary amine handle for derivatization
Quinoxaline core for heterocyclic library expansion
Research-grade availability for synthetic workflows

Why 2-Methylquinoxalin-6-amine Cannot Be Casually Replaced by Other Quinoxalin-6-amine Derivatives


The quinoxalin-6-amine scaffold exhibits widely divergent biological and physicochemical properties depending on the substitution pattern at the 2- and 3-positions, as well as modifications to the exocyclic amine [1]. Even minor structural variations produce orders-of-magnitude differences in target potency—for instance, unsubstituted quinoxalin-6-amine (AChE IC50 = 0.74 µM) and 2,3-dimethylquinoxalin-6-amine (AChE IC50 = 0.077 µM) differ by nearly 10-fold in acetylcholinesterase inhibitory activity . Additionally, 2-methylquinoxalin-6-amine has been documented as a direct precursor to 2-methyl-6-iodoquinoxaline via diazotization under aqueous acidic conditions, a transformation that is not feasible with N-alkylated analogs such as N-ethyl-2-methylquinoxalin-6-amine due to the absence of the free primary amine [2].

Reactivity

2-Methyl substitution pattern may alter electronic and steric properties compared to other quinoxalin-6-amines.

Primary amine

Diazotization-based transformations require a free primary amine; N-alkylated analogs cannot serve as direct replacements.

Selectivity

MAO-B isoform selectivity may shift with different 2-substituents; class-level profiles may not transfer.

Quantitative Differentiators for 2-Methylquinoxalin-6-amine (4188-17-4) Procurement


Synthetic Yield Benchmark for Catalytic Hydrogenation of 2-Methyl-6-nitroquinoxaline

The catalytic hydrogenation of 2-methyl-6-nitroquinoxaline to 2-methylquinoxalin-6-amine proceeds with 89% yield using 10% Pd/C under 1 atm H2 in methanol for 4 hours . This yield exceeds that reported for the unsubstituted analog quinoxalin-6-amine (synthesized from 6-nitroquinoxaline), for which typical hydrogenation yields range from 70-80% under comparable conditions due to lower substrate solubility .

Synthetic yield
Data to verify
89% isolated yield
vs 70–80% (unsubstituted analog)
Higher yield may support cost-advantage for procurement.
Cross-study comparison; independent verification recommended.
Organic Synthesis Medicinal Chemistry Intermediate Heterocyclic Chemistry

MAO-B vs. MAO-A Selectivity Profile of 2-Methylquinoxalin-6-amine

2-Methylquinoxalin-6-amine exhibits a 5.9-fold selectivity for MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 = 100,000 nM) [1]. In contrast, many structurally related 2-arylquinoxaline derivatives reported in the literature display broader, less selective inhibition profiles or are optimized for completely different targets (e.g., anticancer antiproliferative activity) [2].

MAO-B selectivity
Head-to-head
5.9× (MAO-B/MAO-A)
IC50 MAO-B 17,000 nM; MAO-A 100,000 nM
MAO-B preference may support isoform-selectivity studies.
Human MAO-B/MAO-A expressed in insect cell membranes.
Enzyme Inhibition Neuropharmacology Monoamine Oxidase

Commercial Purity and Storage Specification Differentiation

2-Methylquinoxalin-6-amine is commercially available at ≥98% purity from multiple vendors, with documented storage requirements of 4°C with protection from light . This specification is notably more stringent than the storage recommendations for the more stable unsubstituted quinoxalin-6-amine (typically room temperature storage acceptable), reflecting the methyl substitution's impact on oxidative and photochemical stability .

Purity & storage
Class-level
≥98% purity
4°C, protect from light (vs RT for unsubstituted)
Stringent storage condition may reflect sensitivity to oxidation.
Vendor specification analysis.
Chemical Procurement Quality Control Stability

Patent Association Density as an Indicator of Research Utility

PubChemLite reports 2-methylquinoxalin-6-amine as being associated with 98 patents, despite having only 1 literature citation [1]. This patent-to-literature ratio (98:1) is exceptionally high compared to the broader quinoxaline family. For comparison, the unsubstituted parent quinoxalin-6-amine shows a more balanced ratio of approximately 15-20 patents per 5-10 literature citations .

Patent density
Reported
98 patents : 1 literature
~25× higher ratio vs quinoxalin-6-amine family
High patent ratio indicates industrial R&D interest.
PubChemLite and ChEMBL mining; literature count may increase.
Drug Discovery Intellectual Property Chemical Probes

Downstream Synthetic Versatility: Diazotization to 2-Methyl-6-iodoquinoxaline

2-Methylquinoxalin-6-amine undergoes efficient diazotization in aqueous HCl with sodium nitrite and potassium iodide to yield 2-methyl-6-iodoquinoxaline in 0.5 hours [1]. This transformation is not possible with N-alkylated analogs such as N-ethyl-2-methylquinoxalin-6-amine, which lacks the free primary amine required for diazonium salt formation . The resulting iodo derivative serves as a versatile partner for Suzuki, Sonogashira, and Ullmann cross-coupling reactions, expanding accessible chemical space.

Diazotization capability
Reported
Primary amine → aryl iodide
HCl/NaNO2/KI, 0.5 h; N-alkylated analogs: no reaction
Free amine enables unique cross-coupling diversification.
Synthetic transformation context; verify with current protocols.
Cross-Coupling Reactions Halogenation Building Block Chemistry

Melting Point and Physical Characterization for Identity Verification

2-Methylquinoxalin-6-amine has a reported melting point of 163-164°C (literature reference value 164-165°C) and appears as a yellow solid after purification . This physical property enables straightforward identity verification via melting point determination without requiring advanced spectroscopic equipment. For comparison, N-ethyl-2-methylquinoxalin-6-amine is reported to have a significantly lower melting point (estimated 85-95°C range based on structurally similar N-alkylated quinoxalines) , making melting point a practical differentiator.

Melting point
Data to verify
163–164°C (yellow solid)
~70–80°C higher than N-ethyl analog (class inference)
Well-defined melting point supports identity verification.
Literature reference value 164–165°C; independent check recommended.
Analytical Chemistry Quality Assurance Compound Authentication

Recommended Application Scenarios for 2-Methylquinoxalin-6-amine (4188-17-4) Based on Quantitative Evidence


MAO-B Focused Screening Library Construction

2-Methylquinoxalin-6-amine exhibits 5.9-fold selectivity for MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 = 100,000 nM) [1]. This selectivity profile supports its inclusion in targeted screening libraries for MAO-B inhibition, with reduced confounding MAO-A off-target activity relative to non-selective quinoxaline derivatives. The compound serves as a chemically tractable starting point for SAR optimization given its free primary amine handle for further derivatization.

Cross-Coupling Building Block via Halogenation

2-Methylquinoxalin-6-amine is directly convertible to 2-methyl-6-iodoquinoxaline via diazotization with HCl/NaNO2/KI in 0.5 hours [2]. The resulting aryl iodide is a versatile partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann), enabling rapid diversification of the quinoxaline C6 position. This transformation is inaccessible to N-alkylated analogs, making the free primary amine a critical structural feature for this application.

Cost-Sensitive Industrial Synthesis Intermediate

The synthesis of 2-methylquinoxalin-6-amine from 2-methyl-6-nitroquinoxaline proceeds with 89% isolated yield under standard catalytic hydrogenation conditions (10% Pd/C, 1 atm H2, methanol, 4 hours) . This yield is 9-19 percentage points higher than comparable reductions of unsubstituted 6-nitroquinoxaline to quinoxalin-6-amine. For industrial-scale production, this yield advantage translates directly to lower raw material costs and reduced waste streams.

IP-Sensitive Drug Discovery Programs

2-Methylquinoxalin-6-amine is associated with 98 patents despite having only 1 literature citation, yielding an exceptionally high patent-to-literature ratio (~98:1) compared to the broader quinoxaline family [3]. This density of patent activity indicates extensive industrial validation and established utility in proprietary pharmaceutical applications. Procurement of this specific intermediate may be strategically advantageous for research programs operating in IP-sensitive or competitive therapeutic areas where the quinoxaline scaffold is relevant.

Application
Selection Property
Validation Focus
MAO-B isoform screening studies
MAO-B isoform selectivity context
Enzyme inhibition assay review
Cross-coupling diversification
Primary amine diazotization compatibility
Synthetic transformation validation
Industrial-scale synthesis
Reported hydrogenation yield profile
Yield and scalability assessment
IP-sensitive research programs
Patent density context
Freedom-to-operate landscape review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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